molecular formula C24H27NO4 B8014602 (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid

Cat. No.: B8014602
M. Wt: 393.5 g/mol
InChI Key: RFPRPMKNFLDNQB-QFIPXVFZSA-N
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Description

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of peptide synthesis due to its unique structural properties, which include a cyclohexyl group and an Fmoc-protected amino group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mildly acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction between the amino acid and 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often performed using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by sequentially adding Fmoc-protected amino acids to a growing peptide chain anchored to a solid support .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted cyclohexyl derivatives .

Scientific Research Applications

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and hydrophobic properties. This can influence the folding and stability of peptides synthesized using this compound, making it valuable for specific applications in peptide and protein engineering .

Properties

IUPAC Name

(3S)-3-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPRPMKNFLDNQB-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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